molecular formula C12H18N4O3S B2834355 1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone CAS No. 1226436-56-1

1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone

Cat. No.: B2834355
CAS No.: 1226436-56-1
M. Wt: 298.36
InChI Key: UMIZMEQMXRKIMJ-UHFFFAOYSA-N
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Description

1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is a complex organic compound that features a piperazine ring substituted with a cyclopropylsulfonyl group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group can be introduced via sulfonylation reactions using cyclopropylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Pyrazole Ring: The pyrazole ring can be attached through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.

Scientific Research Applications

1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.

    Biology: It can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Materials Science: The compound can be explored for its potential use in the development of novel materials with specific electronic or mechanical properties.

    Industry: It may find applications in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylsulfonyl group and the pyrazole ring can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Methylsulfonyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone: Similar structure but with a methylsulfonyl group instead of a cyclopropylsulfonyl group.

    1-(4-(Ethylsulfonyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone: Similar structure but with an ethylsulfonyl group.

Uniqueness

1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone is unique due to the presence of the cyclopropylsulfonyl group, which can impart distinct steric and electronic properties compared to its methylsulfonyl and ethylsulfonyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

1-(4-cyclopropylsulfonylpiperazin-1-yl)-2-pyrazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3S/c17-12(10-15-5-1-4-13-15)14-6-8-16(9-7-14)20(18,19)11-2-3-11/h1,4-5,11H,2-3,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIZMEQMXRKIMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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